2-Ethenyl-3-ethyl-5-methylpyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethenyl-3-ethyl-5-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-4-8-9(5-2)11-7(3)6-10-8/h4,6H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQNQOKRWIKETP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN=C1C=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424032 | |
| Record name | 2-ethenyl-3-ethyl-5-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
202.00 to 203.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Ethyl-5-methyl-2-vinylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034892 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
181589-32-2 | |
| Record name | 2-Ethenyl-3-ethyl-5-methylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181589-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-ethenyl-3-ethyl-5-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethyl-5-methyl-2-vinylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034892 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Contextual Distribution of 2 Ethenyl 3 Ethyl 5 Methylpyrazine
Presence in Thermally Processed Food Systems
Thermal processing, such as roasting, baking, and frying, plays a crucial role in the development of flavor in many food products. These processes facilitate the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, which is a primary pathway for the formation of a wide array of flavor compounds, including pyrazines.
Roasted Coffee: One of the most well-documented sources of 2-ethenyl-3-ethyl-5-methylpyrazine is roasted coffee. Research has identified it as a potent, earthy-smelling compound in roasted Robusta coffee. researchgate.net Further analysis of roasted Arabica coffee from Colombia also confirmed its presence. researchgate.net The concentration of this compound can vary depending on the coffee variety and roasting conditions. In a study on Arabica coffee, the concentration of this compound was quantified, highlighting its role in the characteristic aroma of coffee.
| Coffee Variety | Compound | Concentration (µg/kg) | Reference |
|---|---|---|---|
| Arabica (Colombia) | This compound | 14 | researchgate.net |
Fried Potatoes: The compound has also been identified as a flavor constituent in French fries, contributing to their desirable baked and roasted aroma profile. thegoodscentscompany.comreading.ac.uk The high temperatures employed in deep-frying promote the Maillard reaction between the amino acids and sugars naturally present in potatoes, leading to the formation of this and other pyrazines.
Detection in Fermented Matrices
Fermentation is another significant process that contributes to the development of complex flavor profiles in food. While the direct detection of this compound in many fermented products is not as extensively documented as in thermally processed foods, the presence of a wide variety of other alkylpyrazines in these matrices is well-established. This suggests a high probability of its occurrence, given the commonality of microbial pathways for pyrazine (B50134) synthesis.
Fermented Soybeans (Natto): Natto, a traditional Japanese food made from fermented soybeans, is known for its strong, characteristic aroma, to which pyrazines are major contributors. Various strains of Bacillus subtilis, the primary microorganism responsible for natto fermentation, have been shown to produce a diverse range of alkylpyrazines. nih.govresearchgate.netresearchgate.net While specific data for this compound is not explicitly detailed in the reviewed literature, the production of numerous other methyl-, ethyl-, and dimethyl-pyrazines by Bacillus subtilis during soybean fermentation is well-documented. nih.govresearchgate.net
Fermented Cocoa Beans: The fermentation of cocoa beans is a critical step in the development of chocolate flavor precursors. During this process, microbial activity, including that of Bacillus species, leads to the formation of various flavor compounds. nih.gov Research on fermented cocoa beans has identified several methyl- and ethyl-substituted pyrazines that contribute to the final chocolate aroma. Although direct identification of this compound during the fermentation stage is not specified, its formation during the subsequent roasting of these fermented beans is a result of the precursors developed during fermentation.
Microbial Production Contexts and Associated Organisms
The biosynthesis of pyrazines by microorganisms is a key source of these compounds in fermented foods and other natural environments. Several bacterial species have been identified as prolific producers of a variety of alkylpyrazines.
Bacillus Species: The genus Bacillus, and particularly the species Bacillus subtilis, is strongly associated with the production of pyrazines. Strains of B. subtilis isolated from fermented soybeans (natto) have been shown to produce a wide array of alkylpyrazines, including 2-methylpyrazine, 2,3-dimethylpyrazine, 2,5-dimethylpyrazine (B89654), 2,6-dimethylpyrazine (B92225), 2,3,5-trimethylpyrazine, and 2,3,5,6-tetramethylpyrazine. nih.govresearchgate.net The specific profile and concentration of pyrazines produced can vary significantly between different strains of B. subtilis. nih.govresearchgate.net For instance, one study highlighted two different strains of B. subtilis with distinct pyrazine production profiles, demonstrating the diversity of biosynthetic capabilities within this species. Cultures of Bacillus natto in liquid medium have also been shown to form pyrazines, including 2-ethyl-3,6-dimethylpyrazine. researchgate.net
Corynebacterium glutamicum: While more commonly known for its use in amino acid production, Corynebacterium glutamicum has also been identified as a producer of various pyrazines. This bacterium has been shown to synthesize compounds such as trimethylpyrazine and tetramethylpyrazine.
The microbial production of pyrazines is influenced by the available precursors in the growth medium, such as amino acids and sugars, as well as the specific metabolic pathways of the microorganism.
Elucidation of Formation Mechanisms of 2 Ethenyl 3 Ethyl 5 Methylpyrazine
Maillard Reaction Pathways Leading to Pyrazine (B50134) Formation
The Maillard reaction, a non-enzymatic browning reaction, is a cornerstone of flavor chemistry and a primary route for pyrazine synthesis in thermally processed foods. koreascience.kr This complex cascade of reactions is initiated by the condensation between an amino group (from an amino acid, peptide, or protein) and a carbonyl group (from a reducing sugar). nih.govperfumerflavorist.com The subsequent stages of rearrangement, degradation, and polymerization generate a plethora of compounds, including the characteristic roasted and nutty aromas of pyrazines. koreascience.krperfumerflavorist.comperfumerflavorist.com
The fundamental building blocks for pyrazine formation in the Maillard reaction are amino acids and dicarbonyl compounds. nih.gov Various amino acids, such as lysine (B10760008), glycine, alanine (B10760859), and glutamine, have been studied for their role in generating pyrazines when reacted with sugars like glucose. perfumerflavorist.comresearchwithrutgers.com The type of amino acid directly influences the substitution pattern on the resulting pyrazine ring. nih.gov For instance, lysine has been identified as a particularly reactive amino acid, yielding high amounts of alkylpyrazines. researchwithrutgers.comresearchgate.net
Dicarbonyl compounds are critical intermediates formed from the degradation of sugars during the Maillard reaction. nih.gov These reactive species, such as glyoxal (B1671930) and 2-oxopropanal, react with amino acids in a key step known as the Strecker degradation, which propels the formation of pyrazine precursors. nih.govnih.gov The structure of the initial reducing sugar (e.g., glucose, fructose (B13574), xylose) also impacts the reaction, with ketose sugars like fructose being potentially more efficient in pyrazine formation due to their structural reactivity. researchgate.net
These α-aminocarbonyl intermediates are highly reactive. The central mechanism for pyrazine formation involves the self-condensation of two α-aminocarbonyl molecules. researchgate.netresearchgate.net This condensation, followed by oxidation, results in the formation of a stable dihydropyrazine (B8608421) ring, which then aromatizes to the final pyrazine structure. nih.gov The specific side chains of the condensing α-aminocarbonyls, which are derived from the original amino acids and dicarbonyls, determine the final substitution pattern of the alkylpyrazine. researchgate.net
The specific formation of 2-ethenyl-3-ethyl-5-methylpyrazine involves the condensation of specific α-aminocarbonyl precursors that provide the required ethyl, methyl, and ethenyl (vinyl) side chains. While the precise pathway is complex, it can be inferred from the known reactions of its constituent functional groups.
Research indicates that amino acids like alanine and threonine are crucial precursors for similar ethyl- and methyl-substituted pyrazines. researchgate.net Alanine can serve as a precursor for the methyl group, while threonine can be degraded to precursors for the ethyl group. researchgate.net For instance, studies have shown that a mixture of glutamine and alanine can increase the yield of 2,3-diethyl-5-methylpyrazine. perfumerflavorist.com It has also been reported that threonine and reducing sugars can generate 2-ethyl-3,5-dimethylpyrazine (B18607) and 2-ethyl-3,6-dimethylpyrazine through the Maillard reaction. researchgate.net The formation of the ethenyl group has been observed in model systems, with vinylpyrazine being identified in reactions between lysine and glucose. researchwithrutgers.com
A plausible mechanism for the formation of this compound involves the condensation of two different α-aminocarbonyl intermediates. One intermediate would provide the ethyl- and ethenyl-substituted portion of the ring, and the other would provide the methyl-substituted portion. These intermediates would arise from the Strecker degradation of specific amino acids (like threonine and alanine) with dicarbonyl compounds generated from sugar degradation.
The generation of pyrazines via the Maillard reaction is highly dependent on several environmental and chemical factors. The interplay of these conditions dictates the rate of formation and the profile of the resulting volatile compounds.
Temperature and Time: Higher temperatures and longer reaction times generally promote the formation of pyrazines. nih.gov Studies have shown a significant increase in the variety and quantity of pyrazines when heating temperatures are raised from 100°C to 140°C. nih.gov However, extremely high temperatures can lead to the degradation of the formed compounds.
pH: The pH of the reaction medium has a substantial effect. Low pH values (e.g., below 5) are generally unfavorable for pyrazine formation. researchgate.net The reaction is typically more efficient under neutral to slightly alkaline conditions (pH 8.0 has been used in model systems). nih.gov
Water Activity: The Maillard reaction proceeds more rapidly in the absence of free water, which is why dry-roasting conditions are effective for flavor generation. researchgate.net Low water activity facilitates the necessary condensation and dehydration steps in the reaction pathway.
Reactant Concentration and Ratio: The ratio of reactants, such as protein to sugar, influences pyrazine yields. An excess of sugar can be counterproductive, leading to a decrease in pyrazine concentration as it may favor other reaction pathways like caramelization. researchgate.net
| Reaction Condition | Effect on Pyrazine Formation | Source(s) |
| Temperature | Formation generally increases with higher temperatures. | nih.gov |
| Time | Longer reaction times typically lead to higher yields. | nih.gov |
| pH | Formation is favored in neutral to alkaline conditions; inhibited at low pH. | nih.govresearchgate.net |
| Water Activity | Lower water activity (drier conditions) promotes the reaction. | researchgate.net |
| Reactant Ratio | Excessive sugar can decrease pyrazine yields. | researchgate.net |
Biotechnological and Microbial Biosynthesis of Pyrazines
An alternative to chemical synthesis through thermal processing is the biotechnological production of pyrazines using microorganisms. nih.govelsevierpure.com This method is of growing interest as it can be conducted under mild, environmentally friendly conditions and can yield products labeled as "natural". nih.govelsevierpure.comtuwien.ac.at Several microorganisms, particularly bacteria and fungi, are known to produce a variety of alkylpyrazines during fermentation. elsevierpure.comresearchgate.net
A number of microbial species have been identified for their ability to synthesize pyrazines. These microorganisms are often isolated from fermented food products where they contribute significantly to the characteristic flavor profiles. nih.govnih.gov
Bacillus Species: Strains of Bacillus subtilis are among the most well-documented pyrazine producers. nih.govnih.gov They are frequently isolated from fermented soybeans (natto) and have been shown to produce a range of alkylpyrazines, including 2,5-dimethylpyrazine (B89654) and tetramethylpyrazine. nih.govnih.govresearchgate.net Different strains of B. subtilis exhibit varied capabilities, with some producing pyrazines in concentrations reaching several hundred mg/L. nih.govresearchgate.net The biosynthesis in Bacillus often requires the presence of precursor amino acids, such as L-threonine, and a carbon source. nih.gov
Corynebacterium glutamicum: This bacterium is another significant producer of pyrazines. researchgate.net It has been engineered for the industrial production of amino acids and can also be harnessed to synthesize large amounts of pyrazines like tetramethylpyrazine and trimethylpyrazine. researchgate.netnih.gov Metabolic engineering approaches have been used to enhance the production titers of specific pyrazines in C. glutamicum. nih.govnih.gov
Aspergillus and Penicillium Species: Certain mycelial fungi are also capable of pyrazine synthesis. Aspergillus oryzae, used in the production of soy sauce, and Aspergillus flavus have been reported to produce pyrazines. up.ac.za Additionally, some Penicillium species, such as Penicillium rubrum, have been shown to produce methoxypyrazines, which are high-impact aroma compounds. up.ac.za
| Microorganism | Examples of Pyrazines Produced | Source(s) |
| Bacillus subtilis | 2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine, Tetramethylpyrazine, 2-Ethyl-3,5-dimethylpyrazine | researchgate.netnih.govnih.govresearchgate.net |
| Corynebacterium glutamicum | Tetramethylpyrazine, Trimethylpyrazine, 2,5-Dimethylpyrazine | researchgate.netnih.gov |
| Aspergillus oryzae | Tetramethylpyrazine | up.ac.za |
| Penicillium rubrum | 2-Methoxy-3-isobutylpyrazine, 2-Methoxy-3,5/6-isopropylpyrazine | up.ac.za |
Other Chemical Formation Routes for Pyrazine Derivatives
Beyond microbial pathways, several chemical methods exist for the synthesis of pyrazine derivatives, offering versatile routes to a wide range of substituted pyrazines.
A fundamental approach to pyrazine synthesis involves the self-condensation of α-aminocarbonyls . researchgate.net These reactive intermediates can dimerize to form a dihydropyrazine ring, which is then oxidized to the aromatic pyrazine. researchgate.netresearchgate.net This pathway is a key part of the Maillard reaction, where amino acids react with reducing sugars. nih.gov
Another common method is the reaction of a diketone with a diamine , such as diaminomaleonitrile. researchgate.netacs.org This condensation reaction, followed by oxidation, provides a direct route to the pyrazine core. youtube.comyoutube.com For example, the reaction of an α-diketone with a 1,2-diaminoalkane, followed by oxidation, is a standard protocol for pyrazine synthesis. nih.govslideshare.net The use of symmetrical starting materials in these reactions often yields the best results. researchgate.net
More complex pyrazine-fused systems can also be synthesized through direct condensation reactions. For instance, pyrazinopyrazine-fused azaacenes have been prepared by reacting quinoxalinediamine with various diketones. acs.org
The final step in many pyrazine syntheses is an aromatization, which is often achieved through dihydropyrazine oxidation . researchgate.netacs.org The intermediate dihydropyrazines formed from condensation reactions are readily oxidized to their stable aromatic counterparts. acs.orgcdnsciencepub.com This oxidation can be carried out using various oxidizing agents or even through air oxidation. youtube.comcdnsciencepub.com The oxidation of 1,4-dihydropyridines to pyridine (B92270) derivatives, a related process, has been extensively studied and can be catalyzed by enzymes like cytochrome P-450. nih.gov
An alternative route to pyrazines is the dehydrogenation of piperazines . nih.govacs.org This method involves the removal of hydrogen atoms from the saturated piperazine (B1678402) ring to introduce the double bonds of the pyrazine ring. google.comresearchgate.net This process is typically carried out at high temperatures over a catalyst. google.comresearchgate.net For example, the vapor-phase dehydrogenation of piperazine to pyrazine can be achieved using a copper chromite catalyst. acs.org
Catalytic systems play a pivotal role in directing the formation of pyrazines, influencing both the efficiency and selectivity of the reactions. Metal catalysis is widely employed in various pyrazine synthesis methodologies.
Transition metals, particularly palladium, are frequently used in cross-coupling reactions to functionalize the pyrazine ring, enabling the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org This allows for the synthesis of a diverse range of substituted pyrazines. rsc.orgrsc.org
Manganese-based catalysts, such as acridine-based manganese pincer complexes, have been developed for the dehydrogenative coupling of β-amino alcohols to form 2,5-substituted pyrazines. nih.govacs.org In these reactions, the manganese complex catalyzes the initial dehydrogenation of the alcohol, which is a key step in the formation of the pyrazine ring. acs.org
Manganese dioxide (MnO2) is a commonly used oxidizing agent for the conversion of dihydropyrazines to pyrazines. researchgate.net Other catalytic systems, such as copper chromite, are effective for the dehydrogenation of piperazines to pyrazines. youtube.comresearchgate.netacs.org The choice of catalyst can significantly impact the reaction conditions and the yield of the desired pyrazine product.
Synthetic Methodologies for 2 Ethenyl 3 Ethyl 5 Methylpyrazine and Analogues
Total Chemical Synthesis Approaches
The foundational methods for constructing the pyrazine (B50134) core are well-established, relying on the formation of the heterocyclic ring through cyclization and subsequent aromatization. These total synthesis approaches are crucial for creating the fundamental structure of 2-ethenyl-3-ethyl-5-methylpyrazine and its analogues.
Cyclocondensation stands as the most classical and direct route to the pyrazine ring. tandfonline.comresearchgate.net This method typically involves the reaction between a 1,2-dicarbonyl compound and a 1,2-diamine. tandfonline.com Historic variations like the Staedel–Rugheimer (1876) and Gutknecht (1879) pyrazine syntheses are based on the self-condensation of α-amino ketones, which dimerize to form a dihydropyrazine (B8608421) intermediate. wikipedia.orgyoutube.com For asymmetrically substituted pyrazines, this requires the condensation of two different α-amino ketone molecules, which can be challenging to control. A more controlled approach involves the condensation of a pre-formed α-dicarbonyl compound with a 1,2-diamine. nih.gov
Aromatization is a critical subsequent step in many pyrazine syntheses. The initial cyclocondensation often yields a dihydropyrazine intermediate. researchgate.net This non-aromatic precursor must be oxidized to form the stable pyrazine ring. This dehydrogenation can be achieved through various means, including simple air oxidation, which is common in biomimetic syntheses. nih.govmdpi.com Alternatively, chemical oxidizing agents such as manganese dioxide (MnO₂) or palladium catalysts can be employed to facilitate the aromatization, often under milder conditions or with higher efficiency. tandfonline.comtandfonline.com
The Retro-Diels–Alder reaction offers a more specialized pathway for forming certain heterocyclic systems. rsc.orgrsc.org In this strategy, a bicyclic adduct is synthesized via a Diels-Alder reaction and then subjected to thermal conditions. rsc.org This induces a reverse reaction, causing the bicyclic system to fragment, eliminating a stable small molecule (like cyclopentadiene (B3395910) or cyanic acid) and revealing the desired aromatic ring. rsc.orgrsc.org While commonly applied to the synthesis of pyridines and other heterocycles, the principles of this thermal, concerted reaction are applicable to the strategic formation of substituted pyrazine rings from appropriately designed bicyclic precursors. rsc.org
Table 1: Summary of Total Chemical Synthesis Approaches for the Pyrazine Ring
| Synthesis Approach | Key Reactants/Precursors | Description | Key Findings/Citations |
|---|---|---|---|
| Cyclocondensation | α-Diketones and 1,2-diamines; or self-condensation of α-amino ketones. | A classical and straightforward method where two nitrogen atoms and two carbon atoms are cyclized to form a dihydropyrazine intermediate. beilstein-journals.orgnih.gov | The most common route, often requiring a subsequent oxidation step to achieve the final aromatic pyrazine. tandfonline.comwikipedia.orgnih.gov |
| Aromatization | Dihydropyrazine intermediates. | Oxidation of the dihydropyrazine ring to form the stable aromatic pyrazine system. | Can be achieved via air oxidation or with chemical reagents like MnO₂ or palladium catalysts. nih.govmdpi.comtandfonline.com |
| Retro-Diels-Alder | Bicyclic Diels-Alder adducts. | A thermal reaction that fragments a bicyclic precursor, eliminating a small molecule to form the target aromatic ring. | A specialized method used for forming heterocycles by strategically breaking down a more complex structure. rsc.orgrsc.org |
Regioselective Synthesis Strategies for Ethenyl-Substituted Pyrazines
Achieving the specific substitution pattern of this compound, where each substituent is precisely placed, requires advanced regioselective control. This can be accomplished either by building the ring with the substituents already in the correct positions or by modifying a pre-existing pyrazine ring.
The most direct, albeit challenging, regioselective method is through a controlled cyclocondensation reaction . The synthesis of a specific isomer like this compound would necessitate the reaction of a precisely designed unsymmetrical 1,2-diamine with an unsymmetrical 1,2-dicarbonyl compound. The reaction's regioselectivity is governed by the electronic and steric properties of the substituents on both precursors, and controlling the outcome to favor a single isomer is a significant synthetic hurdle. organic-chemistry.org
A more modern and versatile approach involves the C-H functionalization or cross-coupling of a pre-formed, selectively substituted pyrazine. For instance, a pyrazine bearing a halogen (e.g., chlorine or bromine) at the 2-position can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. nih.gov By reacting a 2-halo-3-ethyl-5-methylpyrazine with a vinyl-organometallic reagent (e.g., vinylboronic acid or vinyltributylstannane), the ethenyl group can be introduced with high regioselectivity. The synthesis of the halogenated pyrazine precursor becomes the key to this strategy. Another powerful method is the Minisci reaction, which involves the radical-based functionalization of electron-deficient heterocycles like pyrazine. google.com This allows for the direct introduction of alkyl groups onto the pyrazine ring, and with the appropriate radical precursor, could potentially be adapted for vinylation. google.com
Table 2: Regioselective Synthesis Strategies
| Strategy | Precursor Type | Principle of Regioselectivity | Key Findings/Citations |
|---|---|---|---|
| Controlled Cyclocondensation | Unsymmetrical 1,2-diamine and unsymmetrical 1,2-diketone. | The inherent reactivity differences between the functional groups on the precursors direct the cyclization to favor one constitutional isomer. | Highly dependent on substrate control; can lead to mixtures if selectivity is not high. organic-chemistry.org |
| Cross-Coupling Reactions | Halogenated pyrazine (e.g., 2-bromo-3-ethyl-5-methylpyrazine). | The position of the halogen on the pyrazine ring dictates the site of new bond formation with a vinyl-organometallic reagent. | Palladium-catalyzed methods like Suzuki and Stille couplings are highly effective for this purpose. nih.govorganic-chemistry.org |
| Directed C-H Functionalization | Substituted pyrazine ring. | A directing group on the pyrazine ring or the inherent electronic properties of the ring guide a catalyst to functionalize a specific C-H bond. | The Minisci reaction allows for radical alkylation of the electron-poor pyrazine nucleus. google.com |
Development of Green Chemistry Routes for Pyrazine Synthesis
In recent years, the development of environmentally friendly synthetic methods has become a priority. These "green" routes aim to reduce waste, avoid harsh reagents and solvents, and improve energy efficiency.
One significant advancement is the use of one-pot synthesis protocols under mild conditions. A reported method utilizes potassium tert-butoxide (t-BuOK) at room temperature to facilitate the condensation and subsequent aromatization, avoiding the need for high temperatures or strong, hazardous oxidants. tandfonline.comresearchgate.net This approach is not only more energy-efficient but also simplifies the work-up procedure, reducing solvent use and waste generation. researchgate.net
The application of novel catalytic systems offers another avenue for green pyrazine synthesis. Earth-abundant metal catalysts, such as those based on manganese, have been developed for the dehydrogenative coupling of 2-aminoalcohols to form symmetrical 2,5-disubstituted pyrazines. acs.org This reaction is highly atom-economical, producing only hydrogen gas and water as byproducts, thereby representing a sustainable and environmentally benign synthetic method. acs.org
Biocatalysis and bio-inspired routes provide some of the greenest alternatives. The Maillard reaction, a well-known process in food chemistry, involves heating amino acids and sugars in a solvent like water to produce a variety of alkylpyrazines. nih.govsigmaaldrich.com This method uses renewable starting materials and an environmentally safe solvent. Furthermore, the use of enzymes or whole microorganisms, such as baker's yeast (Saccharomyces cerevisiae), as catalysts for cyclocondensation reactions represents a cost-effective and green approach to heterocycle synthesis. researchgate.net Specific enzymes are also being employed for the synthesis of pyrazine derivatives, such as the use of Lipozyme® TL IM for producing pyrazinamides in greener solvents like tert-amyl alcohol with short reaction times. rsc.org
Table 3: Green Chemistry Routes for Pyrazine Synthesis
| Green Route | Catalysts/Reagents/Conditions | Green Advantage(s) | Key Findings/Citations |
|---|---|---|---|
| One-Pot Synthesis | Potassium tert-butoxide (t-BuOK) at room temperature. | Avoids harsh conditions, reduces energy consumption, and simplifies purification. | Provides an efficient pathway to pyrazines by combining multiple steps into a single operation. tandfonline.comresearchgate.net |
| Dehydrogenative Coupling | Manganese pincer complexes. | High atom economy, produces only H₂ and H₂O as byproducts, uses an earth-abundant metal catalyst. | A sustainable method for synthesizing symmetrically substituted pyrazines from amino alcohols. acs.org |
| Bio-inspired/Biocatalytic | Sugars and amino acids (Maillard); Enzymes (e.g., Lipozyme); Baker's yeast. | Uses renewable feedstocks, biodegradable catalysts, and often aqueous, non-toxic reaction media. | Offers an environmentally friendly and cost-effective alternative to traditional chemical synthesis. nih.govresearchgate.netrsc.org |
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-halo-3-ethyl-5-methylpyrazine |
| Dihydropyrazine |
| Manganese dioxide |
| Potassium tert-butoxide |
| Pyrazinamide |
| tert-Amyl alcohol |
| Vinylboronic acid |
Advanced Analytical Techniques for Characterization and Quantification of 2 Ethenyl 3 Ethyl 5 Methylpyrazine
Chromatographic Separation Methodologies
The separation of 2-ethenyl-3-ethyl-5-methylpyrazine from other volatile and semi-volatile compounds is a critical first step in its analysis. Gas chromatography is the premier technique for this purpose, while high-performance liquid chromatography is more commonly applied to its precursors or related non-volatile metabolites.
Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GC×GC)
Gas chromatography is the cornerstone for the analysis of volatile pyrazines due to their thermal stability and boiling points. The choice of capillary column, with its specific stationary phase, is paramount for achieving the desired separation. For this compound, both non-polar and polar columns are utilized, depending on the analytical challenge.
Non-polar columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5), separate compounds primarily based on their boiling points. The NIST Chemistry WebBook documents a retention index (RI) of 1172 for this compound on a standard non-polar column. nih.gov Polar columns, like those with a nitroterephthalic acid modified polyethylene (B3416737) glycol phase (e.g., DB-FFAP), offer alternative selectivity based on dipole-dipole and hydrogen bonding interactions. On a standard polar column, this compound exhibits retention indices of 1577 and 1585. nih.gov
Table 1: Documented Gas Chromatography Methods for this compound
| Parameter | Method 1 (Non-Polar) | Method 2 (Polar) |
|---|---|---|
| Active Phase | DB-5 | DB-FFAP |
| Column Length | 30 m | 30 m |
| Column Diameter | 0.32 mm | 0.32 mm |
| Phase Thickness | 0.25 µm | 0.25 µm |
| Carrier Gas | Helium | Helium |
| Temperature Program | 40°C (2 min hold), then 6°C/min to 230°C (5 min hold) | 35°C (2 min hold), 40°C/min to 60°C (1 min hold), then 6°C/min to 240°C |
| Retention Index (RI) | 1172 | Not specified in program |
Source: NIST Chemistry WebBook
For highly complex samples like coffee or potato chips, where co-elution is common, comprehensive two-dimensional gas chromatography (GC×GC) provides a significant enhancement in separation power. nih.govvscht.cz In GC×GC, the effluent from a primary column is subjected to a second, shorter column with a different stationary phase, creating a much higher peak capacity. One study on potato chip volatiles demonstrated that GC×GC was able to fully separate 2-ethenyl-5-methylpyrazine from the abundant matrix component d-limonene, which was not possible with conventional one-dimensional GC. vscht.cz Similarly, analysis of coffee aroma using GC×GC coupled with time-of-flight mass spectrometry (TOFMS) has been used to reliably annotate numerous features, including pyrazines like 2-ethenyl-5-methyl pyrazine (B50134), by separating them from the complex background. nih.gov
High-Performance Liquid Chromatography (HPLC) for Related Precursors/Metabolites
While GC is preferred for the volatile target compound, High-Performance Liquid Chromatography (HPLC) is a valuable tool for analyzing related, less volatile precursors or metabolites. The formation of pyrazines often involves non-volatile precursors from the Maillard reaction, such as amino acids and reducing sugars. HPLC can be used to quantify these precursors.
Furthermore, HPLC is effective for separating isomeric pyrazines that may be difficult to resolve by GC alone. For instance, a study successfully separated the regio-isomers 2-ethyl-6-methylpyrazine (B77461) and 2-ethyl-5-methylpyrazine (B82492) using HPLC with a polysaccharide-based chiral stationary phase (Chiralpak AD-H). nih.gov The separation was achieved using mobile phases of cyclohexane/isopropanol or hexane/isopropanol. nih.gov While not directly analyzing this compound, this research demonstrates the utility of HPLC in differentiating structurally similar pyrazines. nih.gov In other applications, Ultra-Performance Liquid Chromatography (UPLC), a high-pressure version of HPLC, has been coupled with tandem mass spectrometry to quantify a range of pyrazines in beverages like Baijiu. mdpi.com
Mass Spectrometry (MS) Applications
Mass spectrometry is the definitive tool for the identification and quantification of this compound, providing structural information and enabling highly sensitive measurements.
Electron Ionization (EI-MS) for Structural Elucidation
When coupled with GC, Electron Ionization-Mass Spectrometry (EI-MS) is used for the structural elucidation of volatile compounds. In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum is a "fingerprint" that can be compared to spectral libraries for identification.
For this compound (C₉H₁₂N₂, molecular weight 148.20 g/mol ), the mass spectrum would be characterized by a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 148. nih.gov A primary fragmentation pathway for alkylpyrazines is benzylic cleavage—the breaking of the bond beta to the aromatic pyrazine ring. For this compound, the loss of a methyl radical (•CH₃) from the ethyl group is expected, which would produce a prominent and stable fragment ion at m/z 133 (M-15). This fragmentation is observed in the spectra of structurally similar compounds like 2-ethyl-3-methyl-pyrazine. nist.gov The analysis of these characteristic fragment ions is fundamental to confirming the compound's identity.
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
For accurate and precise quantification, especially in complex food matrices, stable isotope dilution mass spectrometry (IDMS), also known as stable isotope dilution analysis (SIDA), is the gold standard. acs.orgacs.org This method involves adding a known amount of an isotopically labeled version of the target analyte (e.g., containing deuterium (B1214612) or carbon-13) to the sample as an internal standard. acs.org
Because the labeled standard is chemically and physically almost identical to the unlabeled analyte, it behaves the same way during sample preparation, extraction, and chromatographic analysis, effectively correcting for any sample loss or matrix effects. acs.orgacs.org Quantification is then based on the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard. SIDA has been successfully applied to quantify numerous alkylpyrazines in complex products like coffee and peanut butter, demonstrating excellent precision and accuracy. acs.orgresearchgate.net For example, [²H₅]-2-ethyl-3,5-dimethylpyrazine has been synthesized and used to quantify its unlabeled counterpart in peanut butter. acs.org This same principle is directly applicable to the absolute quantification of this compound, provided a suitable labeled standard is available.
Time-of-Flight Mass Spectrometry (TOFMS) for High-Resolution Analysis
Time-of-Flight Mass Spectrometry (TOFMS) offers several advantages for the analysis of complex mixtures containing this compound. Unlike scanning mass analyzers like quadrupoles, TOFMS instruments acquire full mass spectra at very high speeds (hundreds of spectra per second). nih.gov This high acquisition rate is crucial for compatibility with fast separation techniques like GC×GC and ensures that no spectral skewing occurs across narrow chromatographic peaks. nih.govvscht.cz
The high resolving power of TOFMS allows for the determination of accurate mass measurements to four or more decimal places. This precision enables the calculation of an unambiguous elemental formula for the ion, such as C₉H₁₂N₂ for the target compound (monoisotopic mass 148.1000 Da). nih.gov This capability is invaluable for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental formulas). Furthermore, the deconvolution software associated with TOFMS can mathematically separate the mass spectra of co-eluting compounds, which is a common challenge in the analysis of food volatiles. vscht.cz Studies on coffee aroma have utilized GC×GC-TOFMS to identify a wide range of compounds, including pyrazines, demonstrating the power of this high-resolution technique. nih.gov
Hyphenated Techniques and Advanced Detection
The accurate identification and quantification of volatile flavor compounds such as this compound in intricate food systems necessitate the use of sophisticated analytical methodologies. Hyphenated techniques, which combine powerful separation methods with sensitive detection systems, are indispensable for this purpose.
Solid Phase Microextraction (SPME) Coupled with GC-MS
Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary technique for the analysis of volatile and semi-volatile compounds in complex matrices like food and beverages. tut.ac.jp This method is particularly well-suited for the isolation and concentration of pyrazines, including this compound, from samples such as roasted coffee. acs.orgresearchgate.netcore.ac.uk The technique involves the exposure of a fused-silica fiber coated with a stationary phase to the headspace of the sample. Volatile analytes, like pyrazines, adsorb onto the fiber, which is then directly inserted into the hot injector of a gas chromatograph for thermal desorption and subsequent analysis. uni-rostock.de
The coupling of SPME with GC-MS provides both high sensitivity and selectivity. The gas chromatograph separates the complex mixture of volatile compounds based on their boiling points and polarity, while the mass spectrometer fragments the individual compounds, generating a unique mass spectrum that acts as a chemical fingerprint for identification. tut.ac.jp The identification of this compound in roasted Robusta coffee was confirmed by comparing the gas chromatography retention data and mass spectrometry data with that of a synthesized reference standard. acs.org
Headspace SPME (HS-SPME) is a preferred method as it is solvent-free, relatively fast, and minimizes the extraction of non-volatile matrix components. acs.org The choice of SPME fiber coating is critical for efficient extraction. For pyrazines and other volatile compounds found in coffee, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often employed due to its ability to adsorb a wide range of analytes. uliege.be
Table 1: Exemplary GC-MS Parameters for Pyrazine Analysis
| Parameter | Condition |
|---|---|
| SPME Fiber | DVB/CAR/PDMS |
| Extraction Mode | Headspace (HS) |
| GC Column | DB-5ms (or equivalent) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | Initial temp 40°C, ramp to 240°C |
| MS Ionization | Electron Impact (EI), 70 eV |
| MS Scan Range | m/z 35-350 |
Note: This table represents typical conditions and may vary based on the specific instrumentation and sample matrix.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
While GC-MS is a powerful tool for tentative identification and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural elucidation. acs.org For a novel or synthesized compound like this compound, NMR is crucial for confirming the precise arrangement of atoms and the position of the ethenyl, ethyl, and methyl substituents on the pyrazine ring. researchgate.net
Techniques such as ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. The chemical shifts, coupling constants (J-values), and signal multiplicities allow for the complete assignment of the molecular structure. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further establish the connectivity between atoms within the molecule. researchgate.net The structural confirmation of isomers, such as distinguishing this compound from 3-ethenyl-2-ethyl-5-methylpyrazine, is definitively achieved using these advanced NMR techniques. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
|---|---|---|
| Pyrazine-H6 | ~8.2 | ~150 |
| Ethenyl-CH= | ~6.8 (dd) | ~135 |
| Ethenyl-=CH₂ (trans) | ~5.9 (d) | ~120 |
| Ethenyl-=CH₂ (cis) | ~5.5 (d) | |
| Ethyl-CH₂ | ~2.8 (q) | ~25 |
| Methyl-CH₃ | ~2.5 (s) | ~20 |
| Ethyl-CH₃ | ~1.3 (t) | ~12 |
Note: The values in this table are predicted and for illustrative purposes. Actual experimental values may vary based on solvent and experimental conditions.
Method Validation and Sensitivity Studies in Complex Matrices
The development of a reliable analytical method for quantifying this compound requires rigorous validation to ensure the accuracy and precision of the results. researchgate.net This is especially critical when dealing with complex food matrices like coffee, where numerous other compounds can interfere with the analysis. acs.org Method validation typically assesses several key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
Stable Isotope Dilution Analysis (SIDA) is a gold-standard quantification technique that significantly improves accuracy and precision. researchgate.netacs.org This method involves adding a known amount of a stable isotope-labeled version of the target analyte (e.g., containing ¹³C or ²H) to the sample as an internal standard. Since the labeled standard has nearly identical chemical and physical properties to the native compound, it compensates for any analyte loss during sample preparation and analysis, leading to more reliable quantification.
Sensitivity studies are crucial for determining the lowest concentration of this compound that can be reliably detected. This compound is a potent odorant with a very low odor threshold, reported to be as low as 0.014 ng/L in air. acs.orgresearchgate.net Therefore, the analytical method must be sensitive enough to measure it at and below its flavor threshold. Techniques like SPME-GC-MS offer excellent sensitivity for trace-level analysis. uliege.be Studies have shown that the choice of extraction technique and parameters can significantly impact the sensitivity of the method for volatile compounds. uliege.bersc.org
Table 3: Method Validation and Sensitivity Parameters for Pyrazine Analysis
| Parameter | Typical Value/Range | Description |
|---|---|---|
| Linearity (R²) | > 0.99 | Indicates a direct proportional relationship between concentration and instrument response over a defined range. |
| Limit of Detection (LOD) | ng/kg to µg/kg range | The lowest concentration of the analyte that can be reliably distinguished from background noise. |
| Limit of Quantification (LOQ) | ng/kg to µg/kg range | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. |
| Accuracy (Recovery %) | 80-120% | The closeness of the measured value to the true value, often assessed by analyzing spiked samples. |
| Precision (RSD %) | < 15% | The degree of agreement among a series of individual measurements, expressed as the relative standard deviation. |
Note: These values represent typical performance characteristics for validated methods for trace analysis in complex matrices and are not specific to a single study of this compound.
Mechanistic Role and Systemic Interactions of 2 Ethenyl 3 Ethyl 5 Methylpyrazine in Complex Matrices
Contributions to Aromatic Profiles in Food Systems (e.g., roasted coffee, French fries)
2-Ethenyl-3-ethyl-5-methylpyrazine is a significant volatile compound that contributes to the characteristic aroma of various thermally processed foods, most notably roasted coffee and French fries. thegoodscentscompany.comresearchgate.net This heterocyclic nitrogen-containing compound belongs to the pyrazine (B50134) family, which is renowned for imparting roasty, nutty, and earthy aromas. acs.orgresearchgate.net
Similarly, this compound is recognized as a flavor constituent in French fries. nih.govresearchgate.net The desirable aroma of French fries is a complex mixture of various volatile compounds generated during the frying process, with pyrazines playing a key role in the development of the characteristic toasty and nutty notes. foodsciencetoolbox.commtiproducts.com Research has shown that the aroma profile of fries is intricate, with a combination of scents including butterscotch, cocoa, and onion notes, to which pyrazines like this compound contribute. mtiproducts.comdiscovermagazine.com
The sensory impact of this compound is defined by its specific odor characteristics, which have been described by various sources.
Aromatic Profile of this compound
| Sensory Descriptor | Reference |
| Earthy | thegoodscentscompany.com |
| Nutty | scent.vn |
| Roasted | scent.vn |
| Burnt | scent.vn |
Precursor-Product Relationships in Complex Reaction Environments
The formation of this compound is a result of complex chemical reactions that occur during the high-temperature processing of food. The primary pathway for its synthesis is the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars. acs.orgresearchgate.net This reaction is responsible for the generation of a plethora of flavor and aroma compounds in cooked foods. foodsciencetoolbox.comnih.gov
Pyrazines, in general, are formed through the interaction of specific precursors present in the raw food materials. The nitrogen atoms in the pyrazine ring are derived from the amino groups of amino acids, while the carbon backbone originates from the breakdown products of sugars. perfumerflavorist.comdatapdf.com
For substituted pyrazines like this compound, the specific amino acid precursors play a crucial role in determining the structure of the resulting alkyl side-chains. perfumerflavorist.comdatapdf.com For instance, studies have shown that alanine (B10760859) can contribute the C2 element in the ethyl groups of various ethyl-substituted pyrazines. datapdf.com The formation of the ethenyl (vinyl) group is also a result of specific reaction pathways within the Maillard reaction cascade. The process typically involves the condensation of α-aminocarbonyl intermediates, which are formed from the Strecker degradation of amino acids, followed by oxidation to form the stable aromatic pyrazine ring. datapdf.com
General Precursor-Product Relationship in Pyrazine Formation
| Precursor Group | Specific Precursors | Product |
| Nitrogen Source | Amino Acids (e.g., Alanine, Lysine) | Pyrazine Ring and Alkyl Side-Chains |
| Carbon Source | Reducing Sugars (e.g., Glucose, Fructose) | Pyrazine Ring Carbon Backbone |
Interactions with Other Volatile Compounds in Multicomponent Systems
The interaction between these compounds can be additive, synergistic (where the combined effect is greater than the sum of individual effects), or antagonistic (where one compound suppresses the perception of another). For example, the roasty and nutty notes of pyrazines can be balanced by the sweet, caramel-like notes of furans or the sharp, pungent notes of sulfur-containing compounds to create a well-rounded and appealing aroma. foodsciencejournal.com Therefore, the contribution of this compound to the aromatic profile is context-dependent and intricately linked to the concentrations and types of other volatile compounds present in the food matrix.
Key Volatile Compound Classes and Their General Aroma Contribution in Roasted Coffee
| Compound Class | General Aroma Descriptors |
| Pyrazines | Roasted, Nutty, Earthy, Cocoa |
| Furans | Sweet, Caramel, Burnt Sugar |
| Ketones | Buttery, Fruity |
| Aldehydes | Green, Fruity, Malty |
| Sulfur Compounds | Sulfurous, Roasty, Meaty |
| Phenols | Spicy, Smoky |
Investigations into Structural Analogues and Derivatives of 2 Ethenyl 3 Ethyl 5 Methylpyrazine
Synthesis and Characterization of Isomeric Ethenyl-Alkylpyrazines
The synthesis of specific pyrazine (B50134) isomers, such as those of 2-ethenyl-3-ethyl-5-methylpyrazine, is a key area of study for producing reference materials for flavor and aroma research. The synthesis of related isomers like 2-ethenyl-3,5-dimethylpyrazine (B125770) and 3-ethenyl-2,5-dimethylpyrazine (B149204) has been achieved through novel chemical routes. researchgate.net
One effective method involves a multi-step process: researchgate.net
Cyclocondensation: The synthesis begins with the cyclocondensation of an α-dicarbonyl compound, such as 1-[bicyclo[2.2.1]5-hepten-2-yl]-1,2-propanedione, with 1,2-propanediamine.
Aromatization: The resulting 5,6-dihydropyrazines undergo aromatization to form the stable pyrazine ring.
Retro-Diels–Alder Reaction: A subsequent Retro-Diels–Alder reaction generates the target ethenylpyrazines. researchgate.net
A significant finding from this synthetic route is that the choice of the initial substrate can heavily influence the isomeric ratio of the products. When endo-1-[bicyclo[2.2.1]5-hepten-2-yl]-1,2-propanedione is used as the intermediate, the reaction yields a large excess of 2-ethenyl-3,5-dimethylpyrazine over its isomer, 3-ethenyl-2,5-dimethylpyrazine, in an 8:2 ratio. researchgate.net This stereospecificity provides a reliable and scalable method for producing this potent odorant. researchgate.net
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | CAS Number |
|---|---|---|---|---|
| This compound | C₉H₁₂N₂ | 148.20 | 202.0 - 203.0 | 181589-32-2 |
| 2-Ethenyl-3,5-dimethylpyrazine | C₈H₁₀N₂ | 134.18 | 183.0 - 184.0 | 157615-33-3 |
Comparative Studies of Alkylpyrazine Formation and Reactivity
Alkylpyrazines are predominantly formed during the thermal processing of food through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars. mdpi.comacs.org The specific types and amounts of pyrazines formed are highly dependent on the precursor molecules and reaction conditions. mdpi.comperfumerflavorist.com
Comparative studies have shown that the type of amino acid used as a precursor significantly influences the distribution of resulting pyrazines. perfumerflavorist.com For instance, a reaction mixture with glutamic acid tends to produce a relative abundance of methylpyrazine and ethylpyrazine. In contrast, a lysine-based reaction primarily yields 2,6-dimethylpyrazine (B92225) and 2-ethyl-5-methylpyrazine (B82492). perfumerflavorist.com Similarly, reactions involving alanine (B10760859) are important for producing trialkylated pyrazines like 2-ethyl-3,5-dimethylpyrazine (B18607). datapdf.com
The reactivity in these formation pathways involves several key steps:
Strecker Degradation: Amino acids react with α-dicarbonyl compounds (from sugar degradation) to form α-aminocarbonyls and Strecker aldehydes. datapdf.comnih.gov
Condensation: Two molecules of α-aminocarbonyl compounds condense to form an intermediate dihydropyrazine (B8608421). datapdf.comnih.gov
Oxidation: The dihydropyrazine is then oxidized to the stable, aromatic alkylpyrazine. datapdf.com
Further complexity arises from the potential for Strecker aldehydes to react with the intermediate dihydropyrazines, leading to more complex substitution patterns on the pyrazine ring. datapdf.com Isotopic labeling studies have confirmed that amino acids not only provide the nitrogen atoms for the pyrazine ring but also contribute carbon atoms to the alkyl side chains via their corresponding Strecker aldehydes. datapdf.com
Structure-Function Relationships in Formation Pathways
The relationship between the structure of the initial reactants and the final pyrazine products is a critical area of investigation. It is now understood that not only free amino acids but also peptides play a significant role as precursors in alkylpyrazine formation. mdpi.comnih.govresearchgate.net
Studies using Maillard reaction models with lysine-containing dipeptides and tripeptides have demonstrated that the peptide structure is a key determinant of pyrazine formation. mdpi.comnih.govresearchgate.net The sequence of amino acids within a peptide has a profound effect on both the types and quantities of pyrazines produced. nih.govresearchgate.net For example, in dipeptide models with lysine (B10760008) at the C-terminus (e.g., Arg-Lys), the total pyrazine content is higher than in models with lysine at the N-terminus (e.g., Lys-Arg). nih.govresearchgate.net Specifically, the Arg-Lys model produced significantly more total pyrazines than the Lys-Arg model. nih.govresearchgate.net
These findings highlight that the specific amino acid at the N-terminus or C-terminus of a peptide influences the reaction pathways. nih.govresearchgate.net This suggests that the availability of the amino group and the nature of the adjacent amino acid's side chain dictate the formation of key intermediates. For instance, 3-Ethyl-2,5-dimethylpyrazine was detected in higher amounts in control models with free amino acids (Arg + Lys) compared to the corresponding dipeptide systems, indicating that the peptide bond influences the specific reaction routes leading to this particular pyrazine. nih.gov The pH of the reaction medium also plays a crucial role; alkaline conditions significantly increase the yield and variety of pyrazines compared to neutral conditions. researchgate.net
| Pyrazine Compound | Arg-Lys Model | His-Lys Model | Lys-Arg Model | Lys-His Model |
|---|---|---|---|---|
| 2,5-Dimethylpyrazine (B89654) | 2.23 | 1.54 | 1.89 | 1.71 |
| 2,3,5-Trimethylpyrazine | 1.75 | 1.02 | 1.15 | 1.25 |
| 2-Ethyl-3,5-dimethylpyrazine | 0.21 | 0.03 | 0.12 | 0.15 |
| Total Pyrazines | 6.86 | 4.20 | 4.89 | 5.01 |
Data adapted from studies on Maillard reaction models involving glucose and lysine-containing dipeptides. nih.govresearchgate.net
Degradation Kinetics and Stability Studies of 2 Ethenyl 3 Ethyl 5 Methylpyrazine
Thermal Degradation Pathways in High-Temperature Processes
High-temperature processes such as roasting, baking, and frying are instrumental in the formation of 2-ethenyl-3-ethyl-5-methylpyrazine. However, these same conditions can also lead to its degradation. The thermal decomposition of pyrazines is a complex process that can involve various reactions, including isomerization, oxidation, and fragmentation of the pyrazine (B50134) ring and its substituents.
For instance, studies on other alkylpyrazines have shown that they can be oxidized to their corresponding N-oxides, which can then undergo further reactions. While no specific data exists for this compound, a study on the microbial degradation of a similar compound, 2,3-diethyl-5-methylpyrazine, identified 5,6-diethyl-2-hydroxy-3-methylpyrazine as the first intermediate, suggesting that hydroxylation of the pyrazine ring is a potential degradation pathway. nih.gov
Table 1: Potential Thermal Degradation Reactions of this compound
| Reaction Type | Potential Products | Implication on Flavor |
| Oxidation of vinyl group | Aldehydes, ketones, or carboxylic acids | Loss of nutty/roasted notes, potential formation of off-flavors |
| Oxidation of alkyl groups | Alcohols, aldehydes, ketones | Alteration of the original flavor profile |
| Ring cleavage | Smaller volatile and non-volatile compounds | Complete loss of pyrazine character |
| Polymerization | Higher molecular weight compounds | Reduction in volatility and flavor impact |
This table is based on general chemical principles of pyrazine degradation and does not represent experimentally verified data for this compound due to a lack of specific research.
Stability Under Various Environmental Conditions (e.g., during food storage or processing)
The stability of this compound during food storage and processing is influenced by a multitude of factors including temperature, pH, water activity (aw), and the presence of oxygen and light.
Temperature: As with most chemical reactions, the rate of degradation of pyrazines generally increases with temperature. During storage, even at ambient temperatures, slow degradation can occur over time, leading to a decrease in the desired roasted and nutty aromas.
pH: The pH of the food matrix can significantly impact the stability of pyrazines. While specific data for this compound is unavailable, studies on other pyrazines suggest that they are generally more stable in neutral to slightly alkaline conditions. In acidic environments, the nitrogen atoms in the pyrazine ring can become protonated, potentially making the ring more susceptible to nucleophilic attack and subsequent degradation.
Water Activity (aw): Water activity is a critical parameter affecting the stability of many food components, including flavor compounds. In low-moisture foods, where many pyrazines are found, water activity can influence the mobility of reactants and the rates of various chemical reactions. While no specific studies have focused on the effect of water activity on the stability of this compound, it is plausible that very low or very high water activities could negatively impact its stability by promoting different degradation pathways.
Table 2: Factors Affecting the Stability of this compound in Food Systems
| Factor | Effect on Stability | General Observations |
| Temperature | Decreased stability with increasing temperature. | Arrhenius-dependent degradation rate. |
| pH | Generally more stable at neutral to slightly alkaline pH. | Acidic conditions may promote degradation. |
| Water Activity (aw) | Complex relationship; extremes may decrease stability. | Optimal aw for stability is likely product-specific. |
| Oxygen | Promotes oxidative degradation. | Packaging with low oxygen permeability is beneficial. |
| Light | Can initiate photo-oxidative degradation. | Opaque packaging can protect against light-induced degradation. |
This table provides a general overview based on established principles of food chemistry, as specific quantitative data for this compound is not available.
Research Gaps, Challenges, and Future Perspectives in 2 Ethenyl 3 Ethyl 5 Methylpyrazine Studies
Unresolved Aspects of Formation Mechanisms in Specific Matrices
The formation of 2-ethenyl-3-ethyl-5-methylpyrazine, like other alkylpyrazines, is predominantly associated with the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during thermal processing. nih.govresearchgate.nettandfonline.com However, the precise pathways and influencing factors that lead to the specific formation of this compound, particularly in comparison to its isomers, are not fully elucidated across the diverse range of food matrices in which it is found.
Key unresolved questions include:
Precursor Specificity: While it is known that amino acids and sugars are the primary precursors, the specific amino acids and sugar degradation products that preferentially lead to the formation of the this compound structure are not definitively established. The roles of specific dipeptides and tripeptides in pyrazine (B50134) formation are also an area of active investigation. nih.gov
Matrix Effects: The chemical and physical properties of the food matrix, such as pH, water activity, and the presence of other components like lipids and phenolic compounds, can significantly influence the reaction pathways of the Maillard reaction. researchgate.net How these factors specifically direct the formation of this compound over other pyrazines is a critical knowledge gap.
Alternative Formation Routes: While the Maillard reaction is the most cited pathway, the potential for enzymatic formation or other non-thermal pathways in certain fermented or raw foods cannot be entirely dismissed and warrants further investigation. tandfonline.com For instance, some bacteria are known to produce pyrazines during fermentation. researchgate.net
Understanding these nuances is essential for controlling and optimizing the desired flavor profiles in food products.
Challenges in Targeted Biosynthesis and Green Production for Industrial Applications
The demand for natural and sustainably produced flavor compounds is a significant driver in the food industry. numberanalytics.com This presents both challenges and opportunities for the industrial production of this compound.
Current challenges include:
Low Yields and Complex Mixtures: Chemical synthesis often results in a mixture of isomers, requiring costly and complex purification steps to isolate the desired this compound.
Biocatalytic Specificity: While microbial fermentation and enzymatic processes offer a "greener" alternative to chemical synthesis, achieving high specificity for the target molecule remains a significant hurdle. numberanalytics.comtrilogyflavors.com The development of genetically engineered microorganisms or isolated enzyme systems that can selectively synthesize this compound is a key area for future research.
Sustainable Feedstocks: Identifying and utilizing renewable and waste-derived feedstocks for microbial fermentation is crucial for enhancing the sustainability of the production process. numberanalytics.comsymrise.com
Future research should focus on metabolic engineering of microbial strains to enhance the production of specific pyrazines and the exploration of novel biocatalysts with high selectivity. The principles of green chemistry, such as the use of safer solvents and designing for energy efficiency, will be paramount in developing environmentally friendly production methods. sigmaaldrich.com
Advancements in Analytical Characterization for Trace Level Detection and Isomer Differentiation
The accurate detection and quantification of this compound, often present at trace levels within a complex matrix of other volatile compounds, is a significant analytical challenge. Furthermore, distinguishing it from its various isomers is critical for understanding its specific contribution to aroma.
Current analytical approaches and their limitations are summarized in the table below:
| Analytical Technique | Advantages | Challenges & Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity and selectivity, considered the gold standard for volatile compound analysis. google.com | Co-elution of isomers can occur, requiring high-resolution columns and optimized methods. Sample preparation can be complex. google.comgoogle.com |
| Headspace Solid-Phase Microextraction (HS-SPME) | Simple, solvent-free sample preparation. google.com | Fiber selection and extraction conditions (time, temperature) are critical for reproducibility and can influence the detected profile. google.com |
| Gas Chromatography-Olfactometry (GC-O) | Allows for the correlation of chemical data with sensory perception. | Subjective and labor-intensive. |
| High-Performance Liquid Chromatography (HPLC) | Can be used for the analysis of non-volatile precursors. nih.gov | Not suitable for the direct analysis of volatile pyrazines. |
Future advancements in this area will likely focus on:
Multidimensional Gas Chromatography (MDGC): This technique offers superior separation power, enabling the resolution of complex isomeric mixtures.
Novel SPME Fiber Coatings: The development of more selective coatings could enhance the targeted extraction of pyrazines from complex food matrices.
Advanced Mass Spectrometry Techniques: Techniques such as tandem mass spectrometry (MS/MS) can provide more structural information, aiding in the confident identification of isomers. nih.gov
Sensor Technologies: The development of electronic noses and other sensor-based systems could offer rapid, real-time analysis of pyrazine profiles.
Broader Implications for Food Science and Flavor Engineering
A deeper understanding of this compound has significant implications for the food industry, extending beyond simple flavor characterization.
Flavor Optimization and Control: By elucidating the specific formation pathways, food scientists can manipulate processing conditions (e.g., temperature, time, precursor composition) to enhance or suppress the formation of this compound, thereby tailoring the final flavor profile of products like coffee, roasted nuts, and baked goods.
Authenticity and Quality Control: The profile of pyrazines, including this compound, can serve as a chemical fingerprint to verify the authenticity of food products and monitor their quality throughout the supply chain.
New Flavor Creation: The targeted synthesis of this compound and other pyrazines allows flavorists to create novel and complex flavor profiles for a wide range of food and beverage applications. trilogyflavors.com
Q & A
Q. What are the common synthetic routes for 2-ethenyl-3-ethyl-5-methylpyrazine and its structural analogs?
Methodological Answer: Pyrazine derivatives are typically synthesized via condensation reactions between diamines and diketones. For example, 2-ethyl-3,5/6-dimethylpyrazine isomers were synthesized by condensing 1,2-diaminopropane with 2,3-pentanedione under reflux conditions . Key steps include:
- Reagent Selection : Use α-diketones and alkyl/alkenyl amines to introduce substituents.
- Reaction Optimization : Ethanol or acetic acid as solvents, with reflux durations (4–12 hours) to achieve cyclization .
- Characterization : Confirm structures via NMR (e.g., 2D-HSQC/HMBC for isomer differentiation) and GC-MS .
Q. How can the crystal structure of this compound derivatives be determined?
Methodological Answer: X-ray crystallography using the SHELX suite (e.g., SHELXL) is the gold standard:
- Data Collection : Use single-crystal diffraction with Cu/Kα radiation.
- Refinement : Employ SHELXL for small-molecule refinement, accounting for hydrogen bonding and torsion angles .
- Validation : Check R-factors (<5% for high-resolution data) and thermal displacement parameters. Example: Cu(II)-Ag(I) coordination polymers were resolved in monoclinic space groups (C2/c) with SHELX .
Q. What experimental methods are used to determine odor thresholds and flavor contributions of pyrazines?
Methodological Answer:
- Gas Chromatography-Olfactometry (GC-O) : Isolate odor-active compounds from matrices (e.g., roasted coffee) .
- Threshold Measurement : Use triangular odor tests in air (e.g., 0.014 ng/L for this compound) .
- Sensory Panels : Train panelists to detect earthy/nutty descriptors and quantify detection limits via dose-response curves .
Advanced Research Questions
Q. How do structural variations in alkyl/ethenyl substituents influence odor thresholds?
Methodological Answer: Substituent position dictates bioactivity. For example:
| Substituent Position | Odor Threshold (ng/L) | Bioactivity |
|---|---|---|
| This compound | 0.014 | Earthy (potent) |
| 3-Ethenyl-2-ethyl-5-methylpyrazine | 112 | Weak/no activity |
Q. Key Findings :
Q. How can this compound be integrated into coordination polymers for material science applications?
Methodological Answer:
- Ligand Design : Use pyrazine carboxylates (e.g., 2-methylpyrazine-5-carboxylate) as spacers .
- Synthesis : React with metal salts (e.g., CuCl₂·2H₂O + AgNO₃) in aqueous conditions to form zigzag Cu-Ag chains .
- Characterization : Analyze magnetic susceptibility (Curie law compliance) and hydrogen bonding via X-ray diffraction .
Q. What advanced chromatographic techniques resolve pyrazine isomers, and how are their bioactivities compared?
Methodological Answer:
- HPLC Separation : Use chiral stationary phases (e.g., Chiralpak AD-H) with mobile phases like cyclohexane/isopropanol (99:1) .
- Isomer Identification : Validate via 2D-NMR (e.g., methine C–H correlations in HMBC spectra) .
- Bioassay Comparison : Test EAG responses and alarm behaviors in model organisms (e.g., Solenopsis invicta ants) .
Safety and Handling in Research Contexts
Q. What precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, safety goggles, and fume hoods due to uncharacterized toxicity .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid water jets to prevent aerosolization .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .
Contradictions and Data Gaps
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
